molecular formula C20H21FN2O B5753018 (Z)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

(Z)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-METHYL-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B5753018
M. Wt: 324.4 g/mol
InChI Key: ITKPHJJQDYEBHG-NXVVXOECSA-N
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Description

(Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with appropriate aldehydes or ketones under controlled conditions. The reaction may be catalyzed by acids or bases, and the use of solvents such as ethanol or methanol is common. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs with specific biological activities .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of (Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorophenyl)piperazino]aniline
  • N-(4-Fluorophenyl)piperazine
  • 4-(4-Fluorophenyl)piperidine

Uniqueness

(Z)-1-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-phenyl-2-propen-1-one is unique due to its specific structural features, such as the presence of both a piperazine ring and a fluorophenyl group. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(Z)-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-16(15-17-5-3-2-4-6-17)20(24)23-13-11-22(12-14-23)19-9-7-18(21)8-10-19/h2-10,15H,11-14H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKPHJJQDYEBHG-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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